molecular formula C9H7Cl2N B13326046 5,6-Dichloro-3-methylindole

5,6-Dichloro-3-methylindole

Cat. No.: B13326046
M. Wt: 200.06 g/mol
InChI Key: NWHMBJJANTYLDU-UHFFFAOYSA-N
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Description

5,6-Dichloro-3-methyl-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound 5,6-Dichloro-3-methyl-1H-indole is characterized by the presence of two chlorine atoms at the 5th and 6th positions and a methyl group at the 3rd position on the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dichloro-3-methyl-1H-indole typically involves the chlorination of 3-methylindole. One common method is the reaction of 3-methylindole with chlorine gas in the presence of a suitable solvent like acetic acid . The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of 5,6-Dichloro-3-methyl-1H-indole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques like distillation and chromatography .

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-3-methyl-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield 5,6-dibromo-3-methyl-1H-indole .

Scientific Research Applications

5,6-Dichloro-3-methyl-1H-indole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-Dichloro-3-methyl-1H-indole involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Dichloro-3-methyl-1H-indole is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity compared to other indole derivatives .

Properties

Molecular Formula

C9H7Cl2N

Molecular Weight

200.06 g/mol

IUPAC Name

5,6-dichloro-3-methyl-1H-indole

InChI

InChI=1S/C9H7Cl2N/c1-5-4-12-9-3-8(11)7(10)2-6(5)9/h2-4,12H,1H3

InChI Key

NWHMBJJANTYLDU-UHFFFAOYSA-N

Canonical SMILES

CC1=CNC2=CC(=C(C=C12)Cl)Cl

Origin of Product

United States

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